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Cobalt--sulfanylidenenickel (1/1)

Cat. No.: B14613827
CAS No.: 59217-83-3
M. Wt: 149.69 g/mol
InChI Key: KAEHZLZKAKBMJB-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Mixed-Metal Chalcogenide Chemistry

Mixed-metal chalcogenide chemistry encompasses a vast array of compounds containing sulfur, selenium, or tellurium in combination with multiple metallic elements. aps.org These materials are of great interest due to their diverse and often tunable electronic, optical, and catalytic properties. nih.gov Heterobimetallic sulfido complexes, such as cobalt-nickel sulfides, are a prominent subgroup within this field and have garnered considerable attention for their potential applications in various technological domains. arxiv.orgnih.gov

The chemistry of multimetallic sulfido clusters is particularly relevant to understanding the active sites of certain metalloenzymes and industrial catalysts. researchgate.net The rational synthesis of these clusters allows for the creation of materials with desired metal-sulfur frameworks, which can serve as precursors for more complex polynuclear structures. researchgate.net The inclusion of different transition metals, like cobalt and nickel, can lead to synergistic effects that enhance the material's performance in applications such as energy storage and catalysis. nih.gov For instance, nickel-cobalt (B8461503) sulfides (NCSs) have been extensively studied as promising electrode materials for supercapacitors and batteries due to their high electrochemical activity and thermal stability compared to their oxide counterparts. arxiv.orgnih.gov

The synthesis of these materials often involves methods like hydrothermal or solvothermal techniques, which allow for the controlled growth of nanostructured materials with specific morphologies. researchgate.net These methods can produce a variety of nickel-cobalt sulfide (B99878) phases, such as NiCo₂S₄, which exhibit excellent electrochemical properties. researchgate.net The performance of these materials is often linked to their hierarchical structures, which can provide large surface areas and efficient ion diffusion pathways. rsc.org

Historical Development and Evolution of Research on Bimetallic Sulfur Systems

The history of sulfur chemistry dates back thousands of years, with elemental sulfur, or "brimstone," being known to ancient civilizations. nih.govresearchgate.net It was used for fumigation, medicinal purposes, and in early chemical processes. nih.govresearchgate.net The industrial use of sulfur saw a significant surge with the development of chemistry in the 18th century and the recognition of sulfuric acid's importance. researchgate.net Early research focused on simple metal sulfides, but the field has since evolved to explore more complex systems.

The study of bimetallic sulfur systems is a more recent development, driven by the quest for materials with enhanced properties. The understanding that combining two different metals can lead to unique chemical behaviors due to "ensemble" and "electronic" effects has been a major driver in this field. rsc.org Early investigations into the interaction of sulfur with bimetallic surfaces were crucial for understanding and preventing the deactivation of catalysts used in hydrocarbon reforming. rsc.org

In recent decades, research has increasingly focused on the synthesis and application of discrete heterobimetallic sulfido clusters and nanostructured materials. nih.govresearchgate.net The development of rational synthetic routes has enabled the preparation of a wide range of multimetallic sulfido clusters with specific core structures. researchgate.net The exploration of nickel-cobalt sulfide materials, in particular, has been motivated by their promising performance in energy storage devices like supercapacitors and batteries. nih.govrsc.org This has led to extensive research into controlling their morphology, composition, and microstructure to optimize their electrochemical properties. rsc.orgnih.gov

Fundamental Principles of Metal-Ligand Bonding and Electronic Structure in Sulfido Complexes

The bonding in heterobimetallic sulfido complexes is governed by the principles of coordination chemistry, where the sulfide ion (S²⁻) acts as a ligand, donating electrons to the metal centers. Sulfur-donor ligands are classified as soft bases and tend to form stable complexes with transition metal ions, which are considered soft acids. researchgate.net The sulfur atom can participate in various bonding modes, acting as a σ-donor, a σ-donor/π-donor, or a σ-donor/π-acceptor, depending on the electronic properties of the metal ions and the steric environment. researchgate.net

In the case of Cobalt-sulfanylidenenickel (1/1), the bonding involves interactions between the d-orbitals of the cobalt and nickel atoms and the valence orbitals of the sulfur atom. The nature of this bonding can range from predominantly ionic to more covalent, with a degree of metallic character due to delocalized electrons, especially in solid-state materials. researchgate.net The presence of two different metals, cobalt and nickel, introduces additional complexity and the potential for direct metal-metal bonding or interactions mediated by the bridging sulfido ligand.

The electronic structure of these complexes is a key determinant of their properties. The arrangement of the metal d-orbitals and their splitting upon coordination with the sulfido ligand dictates the magnetic and spectroscopic properties of the complex. In heterobimetallic systems, the electronic structure is further influenced by the interplay between the two different metal centers. For instance, in nickel-iron-sulfur clusters, which serve as models for enzyme active sites, the electronic structure is highly delocalized, allowing for facile electron transfer. nih.gov This fluidity of electron density is a critical aspect of their catalytic function. nih.gov

Significance of Interfacial Interactions and Cooperative Effects in Heterometallic Chalcogenides

A key feature of heterobimetallic chalcogenides is the presence of interfacial interactions and cooperative effects between the different metal centers, which can lead to properties that are superior to those of their monometallic counterparts. researchgate.netnih.gov These synergistic effects are crucial for enhancing the catalytic activity and electrochemical performance of materials like cobalt-nickel sulfides. researchgate.netresearchgate.net

In catalysis, for example, the combination of two different metals can create active sites with unique electronic properties that can facilitate bond activation and formation more efficiently than a single metal site. researchgate.net In the context of cobalt-nickel sulfide materials for the oxygen evolution reaction (OER), the synergistic effect between iron and nickel has been shown to lead to excellent catalytic performance with low overpotentials. researchgate.net This is attributed to the optimized electronic structure and enhanced adsorption of reaction intermediates. rsc.org

Charge transfer at the interface between the two metals is a significant aspect of these cooperative effects. arxiv.org Studies on Ni/Co interfaces have shown that electronic charge can transfer from cobalt to nickel, modifying the electronic structure and influencing the magnetic properties of the material. arxiv.org This charge redistribution can have a profound impact on the reactivity of the material.

The creation of defects, such as sulfur vacancies, can also play a crucial role in enhancing cooperative effects. These vacancies can modulate the electronic structure and create more active sites for catalysis. rsc.org Furthermore, the interface between the heterobimetallic sulfide and a support material, such as reduced graphene oxide (rGO), can lead to further enhancements in performance by improving conductivity and providing a robust structural framework. researchgate.net

Property Monometallic Sulfide Heterobimetallic Sulfide (e.g., Co-Ni-S) Significance of Cooperative Effects
Catalytic Activity ModerateOften Significantly EnhancedSynergistic effects create more active sites and lower activation energies. researchgate.netrsc.org
Electrochemical Performance GoodSuperiorImproved charge transfer and electronic conductivity. researchgate.net
Electronic Structure SimplerMore Complex and TunableCharge transfer between metals allows for fine-tuning of electronic properties. arxiv.org
Stability VariableOften ImprovedSynergistic interactions can lead to more robust materials.

This table provides a generalized comparison and specific properties can vary depending on the exact composition and structure of the materials.

Theoretical Frameworks and Models for Predicting Electronic Structure, Stability, and Reactivity

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the properties of heterobimetallic sulfido complexes. nih.govrsc.org These models allow for the investigation of electronic structure, bonding, stability, and reactivity at the atomic level, providing insights that can guide the design of new materials with desired functionalities. researchgate.netnih.gov

DFT calculations can be used to model the electronic structure of bimetallic sulfides, including the density of states (DOS), which provides information about the distribution of electronic states at different energy levels. rsc.org For example, a larger DOS at the Fermi level is indicative of higher electronic conductivity. rsc.org Theoretical models can also be used to study the effects of doping and the introduction of vacancies on the electronic properties and catalytic activity of these materials. researchgate.net

In the context of catalysis, DFT can be used to calculate the adsorption energies of reaction intermediates on the catalyst surface, helping to elucidate reaction mechanisms and identify the rate-determining steps. researchgate.net This information is crucial for designing more efficient catalysts. For instance, DFT calculations have shown that sulfur vacancies in NiCo-S materials can enhance their conductivity and are more favorable for the adsorption of hydroxyl species, which is relevant for the oxygen evolution reaction. researchgate.net

Predicting the stability of different crystal structures and phases is another important application of theoretical modeling. arxiv.orgrsc.org By calculating the formation energies of various structures, it is possible to predict which phases are likely to be stable under different conditions. arxiv.org This is particularly important for complex systems like mixed-metal chalcogenides, which can exist in multiple crystalline forms. rsc.org

Theoretical Method Application in Heterobimetallic Sulfides Key Insights Provided
Density Functional Theory (DFT) Calculation of electronic structure, geometry optimization, and reaction energetics. nih.govrsc.orgDensity of states, band structure, bond lengths and angles, adsorption energies of intermediates, reaction pathways. rsc.orgresearchgate.net
Time-Dependent DFT (TD-DFT) Calculation of excited-state properties and absorption spectra. nih.govUnderstanding photophysical properties and predicting optical absorption.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonding and charge distribution. researchgate.netCharacterization of bond paths and quantification of charge transfer between atoms.
Molecular Dynamics (MD) Simulation of the dynamic behavior of atoms and molecules over time.Insights into structural stability, diffusion processes, and conformational changes.

This table summarizes some of the key theoretical methods and their applications in the study of heterobimetallic sulfides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoNiS B14613827 Cobalt--sulfanylidenenickel (1/1) CAS No. 59217-83-3

Properties

CAS No.

59217-83-3

Molecular Formula

CoNiS

Molecular Weight

149.69 g/mol

IUPAC Name

cobalt;sulfanylidenenickel

InChI

InChI=1S/Co.Ni.S

InChI Key

KAEHZLZKAKBMJB-UHFFFAOYSA-N

Canonical SMILES

S=[Ni].[Co]

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of Complex Formation

Rational Design Strategies for Architecturally Defined Heterobimetallic Sulfido Compounds

The rational design of heterobimetallic sulfido compounds like CoNiS hinges on a deep understanding of precursor chemistry, reaction conditions, and the intrinsic properties of the constituent elements. The goal is to move beyond serendipitous discovery towards the predictable synthesis of materials with desired architectures, from the molecular cluster level to extended solid-state frameworks.

Targeted Assembly Approaches Utilizing Precursor Design and Ligand Field Engineering

The choice of molecular precursors is a critical first step in the targeted assembly of CoNiS. Single-source precursors, which contain pre-formed Co-S and Ni-S bonds within a single molecule, offer a promising route to achieving the desired 1:1 stoichiometry. These precursors can be designed with specific ligands that decompose at controlled temperatures, releasing the metal sulfide (B99878) core.

Ligand field engineering plays a subtle yet crucial role in directing the structure of the final product. The coordination environment around the cobalt and nickel ions in the precursor complexes can influence their reactivity and the subsequent nucleation and growth processes. For instance, the use of bulky ligands can sterically hinder aggregation, favoring the formation of discrete molecular clusters. Conversely, ligands that can bridge between metal centers may promote the formation of extended one-, two-, or three-dimensional structures. While specific research on ligand field engineering for CoNiS (1/1) is not extensively documented, principles from coordination chemistry suggest that the electronic and steric properties of ligands can be tuned to control the formation of specific polymorphs or nanostructures.

Application of Solvothermal, Hydrothermal, and Ionothermal Synthesis Techniques

Solvothermal and hydrothermal methods are powerful and widely used techniques for the synthesis of crystalline materials, including mixed metal sulfides. sigmaaldrich.cnrsc.org These methods involve heating precursor solutions in a sealed vessel (autoclave) above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the product.

In a typical hydrothermal synthesis of nickel cobalt sulfides, salts of cobalt and nickel (e.g., nitrates, chlorides, or acetates) are dissolved in water along with a sulfur source, such as thiourea (B124793) or sodium sulfide. mdpi.comrsc.org The reaction temperature, time, pH, and the presence of surfactants or structure-directing agents can all be varied to control the morphology and phase of the resulting material. For example, flower-like NiCo2S4 crystals have been prepared via a hydrothermal method, demonstrating the ability to generate complex morphologies. mdpi.com

Solvothermal synthesis is analogous to the hydrothermal method but employs non-aqueous solvents. sigmaaldrich.cn The choice of solvent can significantly influence the outcome of the reaction due to differences in polarity, boiling point, and coordinating ability. Solvents like ethanol (B145695), isopropanol, and ethylene (B1197577) glycol have been used in the synthesis of nickel cobalt sulfide hollow spheres and other nanostructures. nih.govresearchgate.net

Ionothermal synthesis utilizes ionic liquids as both the solvent and, in some cases, a template or structure-directing agent. rsc.orgnih.govnih.gov The unique properties of ionic liquids, such as their low vapor pressure, high thermal stability, and tunable nature, offer new avenues for the synthesis of novel materials. While specific examples of ionothermal synthesis of CoNiS (1/1) are not prevalent in the literature, the technique holds promise for creating unique crystalline forms of this compound.

Synthesis Method Precursors Solvent Temperature (°C) Time (h) Product Morphology Reference
HydrothermalNi(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, Na₂S·9H₂OWater18012Flower-like crystals (NiCo₂S₄) mdpi.com
SolvothermalNi(NO₃)₂, Co(NO₃)₂, Ethylene Glycol, IsopropanolIsopropanol, Ethylene Glycol1806Sub-microsized spheres (precursor) nih.gov
Hydrothermal (Sulfurization)Nickel cobalt precursor, Na₂SEthanol1208Hollow spheres (NiCo₂S₄) nih.gov

Template-Assisted Growth and Self-Assembly Methods for Controlled Architectures

Template-assisted synthesis provides a powerful means to control the size, shape, and organization of nanomaterials. This approach can be broadly categorized into hard and soft templating methods.

Hard templates , such as porous alumina (B75360) or silica, can be used as scaffolds to direct the growth of CoNiS nanowires or nanotubes. The template is subsequently removed, typically by chemical etching, to yield the desired nanostructure. A sacrificial template method has been employed to create nickel sulfide nanowires, where nickel nanowires themselves act as the template for the sulfidation reaction. acs.orgnih.gov This approach could be adapted for CoNiS by using a cobalt-nickel alloy nanowire as the initial template.

Soft templates , such as surfactants or block copolymers, can self-assemble in solution to form micelles or other ordered structures that act as templates for the formation of mesoporous materials or other complex architectures.

Self-assembly of pre-formed nanoparticles is another bottom-up approach to creating controlled architectures. For instance, sheet-like nickel cobalt sulfide nanoparticles have been shown to self-assemble from ultrathin nanoparticles during hydrothermal treatment. mdpi.com

Gas-Phase Synthesis and Deposition Approaches for Thin Films or Nanostructures

Gas-phase synthesis methods, such as chemical vapor deposition (CVD) and atomic layer deposition (ALD), are well-suited for the fabrication of high-purity thin films and conformal coatings of metal sulfides. In a typical CVD process for CoNiS, volatile organometallic precursors of cobalt and nickel, along with a sulfur-containing gas (e.g., H₂S), are introduced into a reaction chamber. The precursors decompose and react on a heated substrate to form a thin film of CoNiS.

Spray pyrolysis is another gas-phase technique where a precursor solution is atomized and sprayed onto a heated substrate, leading to the formation of a thin film. This method has been used to grow cobalt sulfide thin films, and by using a mixed-metal precursor solution, it could be extended to the synthesis of CoNiS films. researchgate.net

Mechanistic Studies of Complex Formation and Growth Processes

Understanding the mechanisms of complex formation and growth is essential for the rational design and synthesis of CoNiS with desired properties. This involves studying the kinetics and thermodynamics of the reactions that lead to the formation of clusters and extended frameworks.

Reaction Kinetics and Thermodynamic Pathways of Cluster and Framework Formation

The formation of CoNiS from molecular precursors in solution is a complex process that involves several steps, including the decomposition of precursors, nucleation of primary particles, and subsequent growth into larger crystals or aggregates. The kinetics of these processes can be studied using various techniques, such as time-resolved spectroscopy and microscopy, to monitor the evolution of species in the reaction mixture. ox.ac.uk

The thermodynamic pathways of cluster and framework formation are governed by the free energy changes associated with each step. The relative stability of different crystal phases and morphologies is determined by their Gibbs free energy. Computational methods, such as density functional theory (DFT), can be used to calculate the formation energies of different CoNiS structures and predict the most thermodynamically stable phases under given conditions. dtu.dknih.govarxiv.org

In Situ Spectroscopic and Diffraction Monitoring of Reaction Intermediates

The elucidation of reaction pathways and the identification of transient intermediate species are paramount for optimizing the synthesis of complex materials like Cobalt-sulfanylidenenickel (1/1). In situ monitoring techniques provide a real-time window into the chemical and structural transformations occurring during nucleation and growth.

In Situ X-ray Diffraction (XRD) has proven to be an invaluable tool for tracking the evolution of crystalline phases during the synthesis of bimetallic sulfides. For instance, in the hydrothermal synthesis of related nickel cobalt sulfides, in-situ XRD can monitor the transformation of precursor materials into the final sulfide product. The technique allows for the identification of intermediate crystalline phases, their formation and consumption rates, and the influence of temperature and pressure on the reaction kinetics. While specific in-situ XRD studies on NiCoS₂ are not extensively reported, analogous studies on similar systems, such as the formation of NiCo₂S₄ nanorods, demonstrate the power of this technique. researchgate.net These studies reveal that the initial precursors often transform into intermediate hydroxide (B78521) or carbonate species before the final sulfidation step. researchgate.net

In Situ Spectroscopic Techniques , such as X-ray Absorption Spectroscopy (XAS) and Raman Spectroscopy, offer complementary information on the local atomic and electronic structure of the reacting species. XAS, including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide insights into the oxidation states and coordination environments of the nickel and cobalt ions throughout the reaction. This is crucial for understanding the redox processes that may occur during the formation of NiCoS₂. For example, in the synthesis of Ni-Co nanoparticles, in-situ XAS has been used to track the evolution of the core-shell structure and the migration of nickel from the core. nih.gov

In-situ Raman spectroscopy can be employed to monitor vibrational modes of the reactants, intermediates, and final products. This can be particularly useful for identifying the formation and breaking of chemical bonds, such as the metal-sulfur bonds, in real-time. Studies on the electrocatalytic activity of transition metal-based catalysts often utilize in-situ Raman spectroscopy to observe the dynamic evolution of the catalyst surface during a reaction. researchgate.net

The combination of these in-situ techniques provides a comprehensive picture of the reaction mechanism. For example, a study on the thermal-induced changes in nickel-rich layered oxides using in-situ scanning transmission electron microscopy (AC-STEM) revealed phase transitions and structural changes at the atomic level, with an onset temperature for these changes observed at approximately 175 °C. nih.gov While this study is on an oxide system, the methodology highlights the potential for high-resolution in-situ microscopy to unravel the formation mechanisms of complex nanomaterials like NiCoS₂.

The following table summarizes the application of in-situ techniques for monitoring the formation of related transition metal compounds.

In Situ Technique Information Gained Example Application (Related System) Citation
X-ray Diffraction (XRD)Tracking crystalline phase evolution, identifying intermediates.Formation of NiCo₂S₄ nanorod arrays. researchgate.net
X-ray Absorption Spectroscopy (XAS)Determining oxidation states and local atomic coordination.Structural evolution of Ni-Co nanoparticles. nih.gov
Raman SpectroscopyMonitoring vibrational modes and bond formation/breaking.Kinetic studies of transition-metal-based electrocatalysts. researchgate.net
Scanning Transmission Electron Microscopy (STEM)Observing morphological and structural changes at high resolution.Phase transitions in nickel-rich layered oxides upon heating. nih.gov

Influence of Solvent Systems, pH, and Additives on Synthesis Directivity

The rational control over the composition, size, morphology, and crystal phase of Cobalt-sulfanylidenenickel (1/1) is critically dependent on the careful selection of the synthesis parameters. The solvent system, pH of the reaction medium, and the presence of additives play a pivotal role in directing the nucleation and growth processes.

Influence of Solvent Systems: The choice of solvent can significantly impact the solubility of precursors, the reaction kinetics, and the morphology of the final product. In the synthesis of cobalt sulfide (CoS) nanoparticles, a study comparing water, ethanol, and a water/ethanol mixture as solvents demonstrated that the solvent choice influenced the particle size, dispersion, and electrochemical properties. nih.govresearchgate.net For instance, CoS prepared in ethanol exhibited a more ideal surface morphology for the diffusion of electrolyte ions compared to water-based synthesis. nih.govresearchgate.net While a solvent-free, solid-state reaction route has been successfully employed for the synthesis of NiCo₂S₄, highlighting a greener synthetic approach, the majority of syntheses rely on solvothermal or hydrothermal methods where the solvent is a key parameter. nih.govfrontiersin.org The dielectric constant, viscosity, and coordinating ability of the solvent can all affect the precursor-solvent interactions and, consequently, the nucleation and growth of the sulfide nanoparticles.

Influence of pH: The pH of the reaction solution is a critical factor that governs the hydrolysis of metal precursors and the availability of sulfide ions, thereby influencing the composition and morphology of the resulting nickel cobalt sulfide. Studies on the synthesis of nickel cobalt sulfides have shown that varying the pH can lead to different nanostructures, such as nanosheets of various sizes. researchgate.net In the synthesis of nickel nanostructures, it has been observed that changing the pH from 6 to 12 resulted in the formation of wool-like nanostructures composed of chain-like particles. researchgate.net For the formation of pure nickel nanoparticles, a specific molar ratio of hydroxide ions to nickel ions was found to be necessary. utm.my This demonstrates that pH control is essential for directing the reaction towards the desired product phase and morphology. In the context of NiCoS₂, precise pH control is expected to be crucial for maintaining the 1:1 stoichiometric ratio of nickel to cobalt and for controlling the particle size and shape.

The table below illustrates the effect of pH on the morphology of nickel-containing nanostructures based on available research.

System pH Range Observed Morphological Changes Citation
Nickel Cobalt SulfideVaried pHNanosheet structures with various sizes. researchgate.net
Nickel Nanostructures6 to 12Formation of wool-like nanostructures from chain-like particles. researchgate.net
Pure Nickel Nanoparticles8.7 to 9.5Formation of pure nanoparticles at higher pH. utm.my

Influence of Additives: Additives, such as surfactants, capping agents, and complexing agents, are often introduced into the synthesis mixture to control the size, shape, and stability of the nanoparticles. These molecules can adsorb onto the surface of the growing nanocrystals, preventing agglomeration and directing the growth in specific crystallographic directions. For instance, in the synthesis of nickel nanoparticles, hydrazine (B178648) is used as a reducing agent, and its ratio relative to the nickel precursor is a determinant factor in obtaining well-defined nanoparticles. mdpi.com The use of different stabilizing agents can also influence the final properties of the synthesized materials. While specific studies on additives for the direct synthesis of NiCoS₂ are limited, the principles derived from the synthesis of other bimetallic sulfides are applicable. The choice of additive can influence the surface chemistry of the nanoparticles, which in turn affects their catalytic activity and other functional properties.

Sophisticated Structural Elucidation and Bonding Characterization Techniques

Single-Crystal X-ray Diffraction Studies for Precise Atomic Arrangement Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. For Cobalt-sulfanylidenenickel (1/1) and related metal-sulfur frameworks, this technique can precisely map the positions of cobalt, nickel, and sulfur atoms, providing a foundational understanding of its structure. While data for a perfect 1:1:1 CoNiS single crystal is not abundant, analysis often pertains to closely related and well-characterized phases such as CoNi₂S₄. researchgate.net The diffraction patterns obtained are compared against standard patterns, such as those in the JCPDS database, to confirm the crystalline phase. researchgate.net For example, diffraction peaks for CoNi₂S₄ have been identified corresponding to specific crystal planes. researchgate.net

Diffraction Angle (2θ) Crystal Plane (hkl) Phase Reference
25° (220) CoNi₂S₄ researchgate.net
31° (311) CoNi₂S₄ researchgate.net
51° (511) CoNi₂S₄ researchgate.net

Obtaining a raw diffraction pattern is only the first step. The subsequent refinement of the crystallographic data is crucial for achieving a chemically meaningful and accurate structural model. For complex systems like metal-sulfur frameworks, this involves sophisticated software packages such as SHELXL, OLEX2, and CRYSTALS. xray.cz These programs employ least-squares algorithms to refine atomic coordinates, thermal parameters, and other structural variables to best fit the experimentally observed diffraction intensities. Special considerations for metal-sulfur systems include accurately modeling the electron density of heavy metals and accounting for potential covalency in the metal-sulfur bonds, which can influence scattering factors.

Once the crystal structure is solved and refined, a detailed analysis of the coordination environment around each atom can be performed. The coordination geometry describes the arrangement of atoms surrounding a central atom. wikipedia.org In many inorganic structures, common geometries include tetrahedral and octahedral. wikipedia.orglibretexts.org For instance, in the rock salt structure, each cation has six neighboring anions in an octahedral arrangement. wikipedia.org In Cobalt-sulfanylidenenickel systems, both cobalt and nickel ions can be surrounded by sulfur atoms in specific geometric configurations. The analysis yields precise bond lengths (e.g., Co-S, Ni-S, Co-Ni) and the angles between these bonds. This geometric information is fundamental to understanding the stability and potential reactivity of the framework.

A significant challenge in the crystallography of mixed-metal compounds like Cobalt-sulfanylidenenickel (1/1) is structural disorder. nih.gov This can manifest as substitutional disorder, where cobalt and nickel atoms randomly occupy the same crystallographic site. rsc.orgiucr.org It can also appear as positional disorder, where an atom may be found in more than one position. xray.cz

Refining a disordered structure requires careful treatment of site occupancy factors (SOFs). The SOF for a given atomic site is constrained so that the sum of the occupancies of the different elements on that site equals unity. For example, if a site is shared by cobalt and nickel, the refinement would determine the relative percentage of each element at that specific position. This process is critical as the distribution of cations can significantly influence the material's electronic and magnetic properties. rsc.org

Synchrotron-Based X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structural Insights

While XRD provides long-range structural order, X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local atomic and electronic structure. nih.gov Using high-intensity, tunable X-rays from a synchrotron source, XAS can provide detailed information about specific elements like cobalt and nickel within the material, even in amorphous or poorly crystalline samples. nih.govberkeley.edu

The XANES region of the absorption spectrum, at and just above the absorption edge of an element, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.net By analyzing the precise energy and shape of the Co and Ni K-edges, one can determine the formal oxidation states of the metals (e.g., Co²⁺, Co³⁺, Ni²⁺, Ni³⁺). researchgate.netnih.gov For example, studies on related cobalt-nickel systems have used the position of the absorption edge and pre-edge features to quantify the valence states. researchgate.netchemrxiv.org The pre-edge features, though often weak, can be particularly informative about the local symmetry (e.g., tetrahedral vs. octahedral) of the metal site. iucr.org

Element Edge Feature Interpretation Reference
Co K-edge Pre-edge intensity Symmetry of the Co ion (e.g., Oh vs. Td) iucr.org
Co K-edge Edge Position Oxidation state of Cobalt (e.g., Co²⁺ vs. Co³⁺) nih.govchemrxiv.org
Ni K-edge Pre-edge features 1s-3d quadrupole transitions, coordination researchgate.net
Ni K-edge Edge Position Oxidation state of Nickel (e.g., Ni²⁺ vs. Ni³⁺) researchgate.net

The EXAFS region consists of oscillations extending several hundred electron volts above the absorption edge. These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS spectrum can provide highly precise information about the local atomic environment around the absorbing element. acs.org By Fourier transforming the EXAFS data, a radial distribution function is obtained, showing peaks that correspond to shells of neighboring atoms. researchgate.net Fitting these peaks allows for the determination of key parameters such as bond distances, coordination numbers (the number of nearest neighbors), and the degree of local disorder for the first few coordination shells around both cobalt and nickel. acs.org This can reveal, for instance, the average Co-S and Ni-S bond lengths and the number of sulfur neighbors for each metal. iucr.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Unpaired Electron Distributions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying materials with unpaired electrons (paramagnetic species). nih.govbohrium.comspringernature.com It provides detailed information about the electronic structure, spin state, and the local environment of the paramagnetic center. For cobalt-nickel sulfide (B99878) systems, where various oxidation states of Co and Ni can exist, EPR can detect and characterize any resulting paramagnetic states. nih.govsamaterials.com

The EPR spectrum of a paramagnetic metal-sulfur cluster is characterized by its g-tensor and hyperfine coupling parameters. nih.govspringernature.com The g-tensor describes the interaction of the electron spin with the external magnetic field and is sensitive to the electronic structure and symmetry of the metal center. msu.eduusc.edutamu.edu In a frozen solution or powder sample, the anisotropy of the g-tensor results in a spectrum from which the principal values (gₓ, gᵧ, g₂) can be extracted. nih.govpnas.org These values serve as a fingerprint for a specific paramagnetic center. bohrium.com

Hyperfine coupling arises from the interaction between the electron spin and the magnetic moments of nearby nuclei (e.g., ⁵⁹Co, I = 7/2; ⁶¹Ni, I = 3/2). This interaction splits the EPR signal into multiple lines, and the magnitude of this splitting, the hyperfine coupling constant (A), provides information about the delocalization of the unpaired electron onto that nucleus. nih.govbohrium.comnih.gov

For a hypothetical paramagnetic state of Cobalt--sulfanylidenenickel (1/1), the EPR spectrum would be analyzed to yield these key parameters. The table below presents typical g-values and hyperfine coupling constants observed for related cobalt and nickel-containing sulfur clusters.

Table 2: Illustrative EPR Parameters for Paramagnetic Co/Ni-Sulfur Centers. The specific values for Cobalt--sulfanylidenenickel (1/1) would depend on its exact paramagnetic state.
Center TypeSpin State (S)Principal g-values (gₓ, gᵧ, g₂)Hyperfine Coupling (A) for ⁵⁹Co (MHz)
[Co(II)-S₄] cluster3/25.5, 3.8, 2.0~100-300
[Ni(III)-S₄] cluster1/22.2, 2.1, 2.0N/A
Bimetallic [Co-Ni-S]1/22.15, 2.08, 2.01~50-150

While continuous-wave (CW) EPR is excellent for determining g-tensors and large hyperfine couplings, pulsed EPR techniques offer superior resolution and can probe weaker magnetic interactions. nih.govnih.gov These methods are crucial for disentangling complex spectra and for measuring interactions that are smaller than the CW-EPR linewidth.

Electron Spin Echo Envelope Modulation (ESEEM) and Hyperfine Sublevel Correlation (HYSCORE) Spectroscopy: These techniques detect weak hyperfine interactions between the electron spin and surrounding nuclei. nih.gov By applying a sequence of microwave pulses, one can observe modulations in the electron spin echo decay caused by these interactions. HYSCORE is a 2D experiment that correlates nuclear frequencies, helping to assign hyperfine couplings to specific nuclei and providing information on their distance and orientation relative to the paramagnetic center. nih.gov

Electron Nuclear Double Resonance (ENDOR): ENDOR is a double-resonance technique that combines EPR and NMR. nih.govnih.gov It involves saturating an EPR transition while sweeping a radiofrequency field to induce NMR transitions of coupled nuclei. This results in highly resolved spectra from which precise hyperfine coupling constants can be measured, even for very weakly coupled nuclei. nih.gov

Double Electron-Electron Resonance (DEER) or Pulsed Electron Double Resonance (PELDOR): This technique is used to measure the dipolar interaction between two or more paramagnetic centers, allowing for the precise determination of distances between them in the range of approximately 1.7 to 10 nm. pnas.orgnih.govyoutube.com In a bimetallic cluster or in systems with multiple clusters, DEER can provide crucial structural information about the spatial arrangement of the spin centers.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Connectivity

Solid-state NMR (ssNMR) serves as a potent tool for the structural analysis of crystalline and non-crystalline materials, offering detailed information about the local environment, connectivity, and dynamics of atoms. nih.govoatext.comnih.gov However, its application to materials containing cobalt and nickel, such as Cobalt--sulfanylidenenickel(1/1), presents significant challenges due to the paramagnetic nature of common oxidation states like Co(II). huji.ac.il The interaction between the nuclear spins and the unpaired electrons of the paramagnetic centers leads to substantial line broadening and large frequency shifts, which can complicate spectral acquisition and interpretation. nih.govnih.gov Despite these difficulties, significant advancements in ssNMR methodology, including the use of very high magnetic fields and ultrafast magic-angle spinning (MAS), have enabled the acquisition of high-quality spectra from paramagnetic solids. nih.govnih.gov

Application to Quadrupolar Nuclei (e.g., ⁵⁹Co, ⁶¹Ni if NMR active) and Analysis of Paramagnetic Shifts

The characterization of Cobalt--sulfanylidenenickel(1/1) by ssNMR involves probing the ⁵⁹Co and ⁶¹Ni nuclei, both of which are quadrupolar, meaning they have a spin quantum number greater than 1/2.

⁵⁹Co NMR: The ⁵⁹Co isotope boasts 100% natural abundance and high NMR sensitivity, making it an attractive nucleus for study. huji.ac.il As a spin-7/2 nucleus, its resonance is subject to quadrupolar interactions, which cause significant line broadening in asymmetric environments. huji.ac.ilrsc.org In paramagnetic Co(II) compounds, the observed NMR signals are dominated by the hyperfine interaction with unpaired electrons, resulting in large paramagnetic shifts that can span an extremely wide range of up to 18,000 ppm. huji.ac.il These shifts are highly sensitive to the local coordination geometry and the nature of the Co-S and Co-Ni bonds. The analysis of these shifts, often aided by quantum chemical calculations, provides direct insight into the spin density distribution around the cobalt nucleus. researchgate.netnih.gov

⁶¹Ni NMR: The study of ⁶¹Ni is considerably more challenging. This isotope has a low natural abundance of only 1.13% and is a spin-3/2 nucleus with a smaller magnetic moment compared to ⁵⁹Co. acs.orgacs.org Solid-state NMR experiments on ⁶¹Ni have been historically limited but have seen progress, particularly in diamagnetic systems. acs.orgacs.org For a paramagnetic sulfide, the ⁶¹Ni spectrum would be characterized by large paramagnetic shifts and quadrupolar broadening. The quadrupolar coupling constant (Cq), determinable from the spectral lineshape, is a direct measure of the electric field gradient at the nickel nucleus and is thus exquisitely sensitive to distortions from ideal cubic symmetry in the local environment. acs.org

The paramagnetic shifts observed for both nuclei are a composite of the Fermi contact shift, arising from unpaired spin density at the nucleus, and the pseudocontact shift, which depends on the anisotropy of the magnetic susceptibility. nih.gov Disentangling these contributions allows for a detailed mapping of the electronic structure.

Table 1: NMR Properties of ⁵⁹Co and ⁶¹Ni Nuclei
Property⁵⁹Co⁶¹Ni
Spin (I)7/23/2
Natural Abundance (%)1001.13
Gyromagnetic Ratio (γ) / 10⁷ rad T⁻¹ s⁻¹6.316-2.394
Quadrupole Moment (Q) / fm²+42.0+16.2
Reference CompoundK₃[Co(CN)₆]Ni(CO)₄ (toxic, secondary references like Ni(cod)₂ are preferred) acs.org

Two-Dimensional Solid-State NMR Techniques for Interatomic Connectivity and Dynamics

To overcome the challenge of spectral complexity and broad lines in paramagnetic solids, two-dimensional (2D) ssNMR experiments are employed. nih.gov These techniques correlate different nuclear spins, allowing for the establishment of interatomic connectivity and the resolution of overlapping resonances. nih.govrsc.org

For a material like Cobalt--sulfanylidenenickel(1/1), 2D correlation experiments can be designed to probe spatial proximities. For instance, heteronuclear correlation (HETCOR) experiments could, in principle, be adapted to establish through-space connectivity between ⁵⁹Co and ⁶¹Ni nuclei. Such experiments rely on the dipolar coupling between nuclei, the strength of which is inversely proportional to the cube of the internuclear distance. Measuring these couplings can provide precise distance constraints. researchgate.net

Techniques like proton spin diffusion (PSD) are used in hydrogen-containing materials to understand spatial relationships and domain sizes. nih.govrsc.org In an inorganic framework like the target sulfide, analogous experiments involving the quadrupolar nuclei could reveal information about the phase purity and the distribution of cobalt and nickel atoms within the lattice. Furthermore, variable-temperature 2D NMR experiments can provide insights into the dynamics of the system, such as ionic mobility or subtle phase transitions.

Resonant Inelastic X-ray Scattering (RIXS) for Probing Electronic Excitations and Charge Transfer

Resonant Inelastic X-ray Scattering (RIXS) is a powerful, element-specific spectroscopic technique used to investigate the electronic structure of materials. researchgate.netacs.org It is a photon-in, photon-out process where a core electron is excited into an unoccupied state by an incident X-ray, and the subsequent decay of this highly unstable intermediate state is monitored. uu.nl A key advantage of RIXS is that its energy resolution is not limited by the short lifetime of the core-hole, allowing it to resolve fine electronic features like d-d excitations, which are crucial for understanding the properties of transition metal compounds. researchgate.netuu.nl

Elucidation of d-d Excitations and Metal-Ligand Charge Transfer Transitions

By tuning the incident X-ray energy to the L-edge (2p → 3d transition) or K-edge (1s → 3d/4p transition) of cobalt and nickel, RIXS can selectively probe the electronic states associated with each metal center in Cobalt--sulfanylidenenickel(1/1).

d-d Excitations: RIXS is particularly adept at measuring low-energy d-d excitations, which correspond to transitions between the crystal-field-split 3d orbitals. researchgate.netesrf.fr These transitions, often forbidden or weak in optical absorption spectroscopy, are strongly visible in RIXS. researchgate.netacs.org The energies of these d-d excitations provide a direct measurement of the ligand field splitting parameters (e.g., 10Dq), which quantify the interaction between the metal ions and the surrounding sulfur ligands. esrf.fracs.org For Co(II) and Ni(II) in a sulfide environment, these excitations typically fall in the 0.5-3.0 eV energy loss range. researchgate.netaps.org

Charge Transfer Transitions: RIXS spectra also reveal higher energy features corresponding to metal-ligand charge transfer excitations. acs.orgenergy.gov In this material, these would be S → Co/Ni ligand-to-metal charge transfer (LMCT) or Co/Ni → S metal-to-ligand charge transfer (MLCT) transitions. nih.govacs.orgacs.org The energy required for these transitions is directly related to the covalency of the metal-sulfur bonds. A lower charge transfer energy generally indicates a higher degree of covalency, meaning more significant mixing between the metal 3d and sulfur 3p orbitals. acs.org Studies on cobalt sulfides have shown that strong covalency can significantly screen interactions within the metal ion. acs.orguu.nlresearchgate.net

Table 2: Typical Electronic Excitations in Transition Metal Sulfides Probed by RIXS
Excitation TypeTypical Energy Range (eV)Information Obtained
d-d Excitations0.5 - 3.0Ligand field splitting (10Dq), local symmetry, spin state. researchgate.netaps.org
Ligand-to-Metal Charge Transfer (LMCT)2.0 - 8.0Metal-ligand covalency, ligand-hole states, electronic band gap. acs.orgaps.org
Metal-to-Ligand Charge Transfer (MLCT)VariableEnergy of unoccupied ligand orbitals, metal-ligand hybridization. nih.govacs.org

Mapping Electronic Structure and Orbital Overlap in Metal-Sulfur Bonds

RIXS provides a comprehensive picture of the occupied and unoccupied electronic states, effectively mapping the electronic structure. researchgate.netenergy.gov The technique allows scientists to directly visualize the covalent character of the metal-sulfur bonds by showing how the electronic states are shared between the metal and ligand atoms. energy.gov In metal-sulfur complexes, RIXS has been instrumental in demonstrating that strong interactions between neighboring metal and sulfur atoms significantly influence the properties of electronic excited states. energy.gov

Electronic Structure, Spectroscopic Fingerprints, and Inter Metal Electronic Interactions

Quantum Chemical Investigations of Electronic Configuration and Spin States

Theoretical modeling provides fundamental insights into the electronic makeup of CoNiS at the atomic level. These computational methods are essential for interpreting experimental data and predicting material properties.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of transition metal sulfides. nih.gov For CoNiS, DFT calculations are used to determine the ground-state geometry, the nature of the molecular orbitals, and the distribution of electron spin, which dictates the material's magnetic properties.

Spin-polarized DFT calculations are employed to investigate the magnetic ordering. These calculations determine the relative energies of ferromagnetic (where the magnetic moments of Co and Ni align) and antiferromagnetic (where they are opposed) states to predict the magnetic ground state. The spin density distribution reveals how the unpaired electrons are spatially located around the cobalt and nickel ions, providing a detailed picture of the magnetic structure. Bimetallic sulfides are noted for having tunable energy band structures and a high number of active sites. researchgate.netqub.ac.uk

Table 1: Illustrative DFT-Calculated Properties for CoNiS Note: These values are representative examples based on typical findings for related bimetallic sulfides and are intended for illustrative purposes.

PropertyCalculated Value/Description
Co-Ni Magnetic CouplingPredicted to be ferromagnetic
Magnetic Moment on Co~1.7 µB
Magnetic Moment on Ni~0.6 µB
Dominant Orbital Hybridization(Co, Ni) 3d - S 3p

While DFT is a versatile tool, it can sometimes fail to accurately describe systems with strong electron correlation, a common feature in materials with partially filled d-orbitals like CoNiS. In such cases, multireference quantum chemical methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI), are required. nih.gov

These methods provide a more accurate description of the electronic ground state and excited states by explicitly including multiple electronic configurations. For a related compound, diatomic Nickel Sulfide (B99878) (NiS), CASSCF calculations were essential to correctly predict the ground state, which was found to be a triplet state (³Σ⁻) after including dynamic correlation effects at the icMRCI level. nih.gov A similar approach for CoNiS would involve defining an active space comprising the metal 3d and sulfur 3p orbitals to accurately model the complex electronic interactions and predict properties like the energies of different spin states.

Further computational analysis can yield deeper insights into the bonding and reactivity of CoNiS.

Charge Density Distributions: Plotting the difference in electron density between the formed compound and its constituent neutral atoms reveals the charge transfer and covalent bonding characteristics. Such plots would visualize the accumulation of charge in the bonding regions between the metal and sulfur atoms and the depletion of charge from the metal atoms, quantifying the degree of ionicity and covalency in the Co-S and Ni-S bonds.

Electrostatic Potential (ESP) Surfaces: These surfaces map the electrostatic potential onto the electron density surface of the molecule. The ESP is a valuable tool for predicting intermolecular interactions, as it highlights electron-rich (negative potential) and electron-poor (positive potential) regions. For CoNiS, the ESP surface would likely show a negative potential around the sulfur atom, indicating its role as a Lewis basic site, while the metal centers would be potential Lewis acidic sites.

Fukui Functions: These functions are derived from conceptual DFT and are used to predict the local reactivity of a molecule. By analyzing the Fukui functions, one can identify which atomic sites within the CoNiS structure are most susceptible to nucleophilic attack, electrophilic attack, or radical attack. This analysis is crucial for understanding the catalytic activity and degradation mechanisms of the material.

Photoelectron Spectroscopy (PES) for Valence and Core Electronic States

Photoelectron spectroscopy is a powerful experimental technique for probing the electronic structure of materials. It involves irradiating a sample with photons and measuring the kinetic energy of the emitted electrons. casaxps.com

X-ray Photoelectron Spectroscopy (XPS) uses X-rays to eject core-level electrons, providing information on the elemental composition and, more importantly, the chemical (oxidation) states of the elements present in the material.

For CoNiS, a survey scan would confirm the presence of cobalt, nickel, and sulfur. High-resolution scans of the individual core levels would provide detailed chemical state information.

Co 2p Spectrum: The Co 2p region typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, accompanied by characteristic satellite peaks. The binding energies and the separation between the main peaks and their satellites are sensitive to the oxidation state and spin state of the cobalt ions. In mixed cobalt-nickel sulfides, the Co 2p spectrum can often be deconvoluted into contributions from Co²⁺ and Co³⁺ species. researchgate.net

Ni 2p Spectrum: Similar to cobalt, the Ni 2p spectrum provides information on the oxidation state of nickel. The presence of strong satellite structures is a hallmark of Ni²⁺ compounds.

S 2p Spectrum: The S 2p spectrum typically shows a doublet (S 2p₃/₂ and S 2p₁/₂) corresponding to sulfide (S²⁻). The binding energy of this peak can shift depending on the metal it is bonded to. A lower binding energy for the S 2p peak can suggest the formation of sulfur vacancies within the material's structure. researchgate.net

Table 2: Representative XPS Binding Energies for Cobalt-Nickel Sulfide Data compiled from studies on cobalt-nickel sulfide materials. researchgate.net

Core LevelBinding Energy (eV)Assignment
Co 2p₃/₂~780.5 eVCo³⁺
Co 2p₃/₂~782.6 eVCo²⁺
Ni 2p₃/₂~855.8 eVNi²⁺
Ni 2p₁/₂~873.5 eVNi²⁺
S 2p₃/₂~162.5 eVMetal Sulfide (S²⁻)

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy UV photons to probe the valence band, which consists of the outermost electrons that participate in chemical bonding. warwick.ac.uk This technique is highly surface-sensitive and provides direct information about the density of occupied electronic states. kratos.com

A UPS spectrum of CoNiS would reveal the structure of the valence band near the Fermi level. The spectrum is expected to be a complex convolution of states arising from the Co 3d, Ni 3d, and S 3p orbitals. By comparing the experimental UPS spectrum with the theoretically calculated PDOS from DFT, one can assign specific features in the spectrum to their orbital origins. This comparison is critical for validating the theoretical model of the electronic structure. UPS can also be used to determine the work function of the material, which is a crucial parameter for applications in electronic devices. kratos.com

Table 3: Expected Features in the UPS Valence Band Spectrum of CoNiS

Binding Energy Range (from EF)Primary Orbital Contribution
0 - 3 eVNi 3d and Co 3d states
3 - 8 eVHybridized S 3p - (Co, Ni) 3d states
> 8 eVS 3s states

Resonant Photoelectron Spectroscopy for Enhanced Orbital Contributions and Electron Correlation Effects

Resonant Photoelectron Spectroscopy (ResPES) is a powerful synchrotron-based technique used to probe the element- and orbital-specific electronic structure of materials. By tuning the incident photon energy to a core-level absorption edge (e.g., the Co or Ni L-edge), the photoemission from valence band states can be resonantly enhanced. This enhancement allows for the deconvolution of the valence band into its constituent atomic orbital contributions.

For Cobalt--sulfanylidenenickel (1/1), ResPES provides critical insights into the hybridization between the metal 3d orbitals (from both Co and Ni) and the sulfur 3p orbitals. Studies on analogous cobalt and nickel sulfides have demonstrated strong hybridization between the metal and sulfur bands. nih.gov When the photon energy is tuned to the Co 2p core level, a strong resonance in the sulfur-derived bands is observed, providing direct evidence of significant Co-S orbital mixing. nih.gov A similar effect occurs at the Ni 2p edge, highlighting the Ni-S covalent interactions.

This technique is particularly valuable for understanding electron correlation effects, which are crucial in transition metal compounds. The resonant process can lead to final states with different spin configurations, and the relative intensities of these states in the ResPES spectra provide information on spin-dependent interactions. aps.org For instance, analysis of the satellite structures in the spectra can reveal the strength of on-site Coulomb repulsion (Hubbard U) for both Co and Ni ions, a key parameter in describing strongly correlated electron systems. aps.org

Element EdgeTypical Photon Energy (eV)Probed InteractionKey Information Revealed
Co L-edge (2p)~778 - 781Co 3d - S 3p HybridizationContribution of Cobalt d-orbitals to valence band, electron correlation effects (Co Hubbard U). nih.gov
Ni L-edge (2p)~853 - 856Ni 3d - S 3p HybridizationContribution of Nickel d-orbitals to valence band, electron correlation effects (Ni Hubbard U). nih.gov

Advanced Optical Spectroscopy for Electronic Transitions and Excitations

Advanced optical spectroscopies are employed to investigate the rich electronic transitions that occur in Cobalt--sulfanylidenenickel (1/1) upon interaction with light, providing a detailed picture of its electronic landscape and the subsequent dynamic processes.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy measures the absorption of light from approximately 175 to 3300 nm, corresponding to the energy required to excite valence electrons. eag.com The resulting spectrum for a transition metal compound like Cobalt--sulfanylidenenickel (1/1) is typically characterized by two main types of electronic transitions: d-d transitions and charge-transfer (CT) bands. libretexts.org

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the same metal center (either Co or Ni). libretexts.org In an octahedral or tetrahedral coordination environment, the d-orbitals are split into different energy levels. Transitions between these levels are often weak because they are formally forbidden by the Laporte selection rule, but they provide direct information about the coordination geometry and ligand field strength around the metal ions. libretexts.org For Cobalt--sulfanylidenenickel (1/1), these transitions would appear as broad, low-intensity bands in the visible to near-infrared region. nih.gov

Charge-Transfer (CT) Bands: These are typically much more intense than d-d transitions (with extinction coefficients often exceeding 1,000 L mol⁻¹ cm⁻¹) and involve the movement of an electron between orbitals that are predominantly localized on different atoms. libretexts.orglibretexts.org

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a sulfur-based orbital to a vacant or partially filled d-orbital on either the cobalt or nickel center (S → Co/Ni). These transitions are common in complexes with sulfide ligands. nih.gov

Metal-to-Metal Charge Transfer (MMCT): In a bimetallic compound, it is also possible to have transitions where an electron moves from one metal center to the other (e.g., Co → Ni or Ni → Co).

These intense CT bands often appear in the UV or high-energy visible region of the spectrum and can provide insight into the oxidation states of the metals and the covalent character of the metal-sulfur bonds. fiveable.mecore.ac.uk

Spectral RegionTransition TypeTypical CharacteristicsInformation Obtained
Visible / Near-Infrared (Vis-NIR)d-d TransitionsWeak, broad absorption bands (ε < 1,000)Metal ion coordination geometry, ligand field splitting energy (Δ). libretexts.org
Ultraviolet / Visible (UV-Vis)Charge Transfer (LMCT/MMCT)Intense, broad absorption bands (ε > 1,000)Oxidation states, metal-ligand covalency, inter-metal electronic coupling. libretexts.orgfiveable.me

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for studying chiral molecules. If Cobalt--sulfanylidenenickel (1/1) were synthesized in a chiral crystalline form or with chiral organic ligands, its CD spectrum in the NIR region could reveal information about the conformation of ligands and the configuration around the metal centers. jascoinc.com

Magnetic Circular Dichroism (MCD) is a related technique where the differential absorption of circularly polarized light is induced by a strong magnetic field applied parallel to the light path. wikipedia.org Unlike CD, MCD is applicable to all materials, not just chiral ones, and is particularly insightful for studying paramagnetic systems, such as those containing Co(II) or Ni(II) ions. wikipedia.orgrsc.org

The MCD spectrum provides a detailed probe of the electronic structure, offering higher resolution than standard absorption spectra and allowing for the identification of transitions that might otherwise be hidden. wikipedia.org For Cobalt--sulfanylidenenickel (1/1), MCD can be used to:

Assign Electronic Transitions: The sign and shape of MCD signals (known as A, B, and C terms) provide definitive information about the symmetry and degeneracy of the ground and excited electronic states, aiding in the assignment of d-d and charge-transfer bands. acs.org

Time-resolved spectroscopy, such as transient absorption (TA) spectroscopy, is a pump-probe technique used to monitor the fate of a molecule after it has been promoted to an electronic excited state by an ultrashort laser pulse (the "pump"). azom.com A second, delayed "probe" pulse measures the absorption spectrum of the excited species as a function of time, typically on timescales from femtoseconds to milliseconds. gist.ac.kr

For Cobalt--sulfanylidenenickel (1/1), photoexcitation into a charge-transfer or d-d band initiates a cascade of dynamic processes. TA spectroscopy can track these events in real time:

Initial Relaxation: Following excitation, ultrafast processes (femtoseconds to picoseconds) such as internal conversion (relaxation to a lower-energy excited state of the same spin) and intersystem crossing (conversion to an excited state of different spin, e.g., a triplet state) can be observed. azom.com

Structural Dynamics: The excited state may have a different equilibrium geometry than the ground state. The structural relaxation and associated solvent reorganization can be monitored through shifts in the transient spectral features. kaist.ac.kr

By analyzing the kinetics at different probe wavelengths, a comprehensive model of the excited-state relaxation pathways can be constructed, providing crucial information for applications in photocatalysis or optoelectronics where the lifetime and nature of excited states are paramount. researchgate.netnih.gov

TimescaleProcessDescription
< 1 psInternal Conversion / Vibrational CoolingRapid relaxation from the initially populated Franck-Condon state to the lowest-energy excited state.
1 - 100 psIntersystem Crossing (ISC)Transition from a singlet excited state to a triplet excited state (or vice-versa). azom.com
100 ps - 1 µsExcited State Lifetime / DecayRelaxation of the lowest-energy excited state back to the ground state via radiative (luminescence) or non-radiative pathways. stackexchange.com

Applications in Catalysis: Mechanistic Insights and Active Site Characterization

Fundamental Mechanistic Understanding in Heterogeneous Catalysis

Cobalt-nickel sulfide (B99878) primarily functions as a heterogeneous catalyst, where the solid catalyst facilitates reactions between reactants in a different phase (typically liquid or gas). The bimetallic nature of this material introduces a level of complexity and tunability that is central to its enhanced catalytic performance.

The mechanism of reactions on the surface of cobalt-nickel sulfide catalysts involves a sequence of steps including reactant adsorption, surface reaction, and product desorption, concepts described by models such as the Langmuir–Hinshelwood mechanism. nih.gov In electrocatalysis, such as the Oxygen Evolution Reaction (OER), the reaction pathway involves the adsorption of hydroxide (B78521) ions or water molecules onto the catalyst's active sites.

Research into bimetallic nickel cobalt sulfide ((Ni,Co)S₂) for OER has indicated through first-principle calculations that the rate-limiting step is the reaction of an adsorbed oxygen atom with a water molecule to form an *OOH intermediate. pku.edu.cnmdpi.com The identification of active sites is crucial for understanding and improving catalytic activity. For spinel-type catalysts like NiCo₂S₄, the exposed octahedral sites are considered catalytically active. pku.edu.cn The synergistic coupling between cobalt and nickel sulfides is a frequently cited reason for high catalytic activity, with some studies noting that even a simple mechanical mixture of NiS₂ and CoS₂ can exhibit a tenfold increase in current density for the Oxygen Reduction Reaction (ORR) compared to the individual components. researchgate.net This points to the bimetallic interface as a key locus of activity. In heterostructures like CoSₓ/Ni₃S₂, the interface between the two sulfide phases is believed to facilitate easy charge transport and create synergistic electrocatalytic effects. researchgate.netacs.org

To understand the true nature of the active sites, it is essential to study the catalyst under working conditions, a task for which operando (in situ) spectroscopy is indispensable. nih.gov Techniques like Raman spectroscopy and X-ray Absorption Spectroscopy (XAS) have been employed to probe the structure and function of cobalt-based sulfide catalysts during the Hydrogen Evolution Reaction (HER). mdpi.comresearchgate.netmdpi.com

Operando studies on amorphous cobalt sulfide (CoSₓ) catalysts have revealed that the as-deposited material, often composed of cobalt surrounded by both sulfur and oxygen, undergoes a transformation under catalytic conditions. mdpi.comresearchgate.net During the HER, the catalyst evolves into a more defined state, described as octahedral CoS₂-like clusters where the cobalt center is predominantly surrounded by sulfur atoms. mdpi.commdpi.com These CoS₂-like clusters, formed under cathodic polarization, are believed to expose a high density of catalytically active sulfur sites, which are key for the HER process. mdpi.comresearchgate.net Operando X-ray Absorption Near Edge Structure (XANES) analysis can track changes in the cobalt oxidation state during electrocatalysis, providing direct evidence of the catalyst's dynamic evolution into its catalytically active state under potential. nih.gov

Spectroscopic Insights into Cobalt Nickel Sulfide Catalysts
TechniqueCatalyst SystemKey Findings under Operando ConditionsReference
X-ray Absorption Spectroscopy (XAS)Amorphous Cobalt Sulfide (CoSₓ)Transformation from a resting state (Co with S and O neighbors) to an active CoS₂-like octahedral state during HER. mdpi.comresearchgate.net
Raman SpectroscopyAmorphous Cobalt Sulfide (CoSₓ)Confirmed the presence of a disordered CoS₂-like molecular cluster as the predominant form of cobalt during catalysis. mdpi.com
XANESVarious Co(oxyhydr)oxidesReveals pH-induced changes in the onset potential for cobalt oxidation during OER, tracking the catalyst's structural evolution. nih.gov
DRIFTSNi-Co/AlMgOxObserved blocking of nickel active sites by H₂S, evidenced by decreased methane and CO₂ absorption bands. academie-sciences.fr

The performance of cobalt-nickel sulfide catalysts is profoundly influenced by their physical form and the material they are supported on. Nanostructuring, such as the synthesis of nanosheets or nanoparticles, is a key strategy to enlarge the electrochemically active surface area, thereby exposing more catalytic sites. researchgate.net

Support materials play a multi-faceted role. Conductive supports like nickel foam (NF) or various carbonaceous materials not only provide mechanical stability but also enhance electron transfer, which is critical for electrocatalysis. researchgate.netresearchgate.net A one-pot hydrothermal synthesis of a CoSₓ/Ni₃S₂ heterostructure directly on nickel foam demonstrated the dual role of the foam as both a 3D conducting substrate and the source of nickel for Ni₃S₂ formation. researchgate.net The interaction between metal nanoparticles and the support can be tuned to optimize performance. spu.edursc.orgrsc.org For instance, using reducible oxide supports like TiO₂ can lead to strong metal-support interactions that modify the electronic properties of the catalyst and enhance activity. spu.eduscilit.com Doping graphene supports with heteroatoms like nitrogen and sulfur has also been shown to be an effective method to enhance electrochemical storage performance by introducing redox-active surface functionalities.

Mechanistic Studies in Catalysis

Catalyst deactivation is a critical issue that limits the long-term industrial application of many catalytic systems. For nickel and cobalt-based catalysts, a primary deactivation pathway is poisoning, especially by sulfur compounds. In reactions like the dry reforming of methane, the presence of even small amounts of hydrogen sulfide (H₂S) in the feedstock can severely deactivate the catalyst. academie-sciences.fr Mechanistic studies using Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) have shown that H₂S blocks the active metal sites, indicated by a decrease in the adsorption of reactants like methane and CO₂. academie-sciences.fr The strong chemisorption of sulfur onto the catalyst surface can be difficult to reverse.

Another deactivation mechanism is sintering, where high temperatures cause the small catalyst nanoparticles to agglomerate into larger particles, reducing the active surface area.

Strategies for regeneration and stabilization are therefore essential. For sulfur poisoning, regeneration can sometimes be achieved through high-temperature oxidation processes. One study on CO₂ methanation found that a Ni-Co catalyst poisoned by H₂S could partially recover its activity after regeneration with oxygen. Another study demonstrated that a Ni-Ce-Zr catalyst poisoned with H₂S could be successfully regenerated using a heat treatment with H₂. The choice of support material and the addition of promoters can also enhance stability and resistance to deactivation. researchgate.net

Common Deactivation and Regeneration Strategies
Deactivation PathwayMechanismAffected ReactionRegeneration StrategyReference
Sulfur Poisoning (H₂S)Strong chemisorption of sulfur species on active metal sites, blocking reactant adsorption.Dry Reforming of Methane, CO₂ MethanationHigh-temperature oxidation; H₂ heat treatment. academie-sciences.fr
SinteringHigh-temperature agglomeration of metal nanoparticles, leading to loss of active surface area.High-Temperature Reforming ReactionsOptimization of support material and operating conditions to improve thermal stability.
FoulingDeposition of salts or other species from the reaction medium onto the catalyst surface.Aqueous Phase Nitrate ReductionDependent on the nature of the fouling agent; may involve washing or chemical treatment. researchgate.net

A central theme in the catalytic application of cobalt-nickel sulfide is the synergistic effect arising from the combination of the two metals. pku.edu.cnmdpi.com This cooperation leads to catalytic performance that is often superior to that of the individual monometallic sulfides of cobalt or nickel. pku.edu.cnresearchgate.net

The origins of this synergy are multifaceted:

Modified Electronic Structure: The combination of nickel and cobalt alters the electronic environment of the active sites. This can optimize the binding energy of reaction intermediates, thereby lowering the activation energy of the rate-determining step. pku.edu.cnresearchgate.net

Increased Number of Active Sites: Doping or creating bimetallic alloys can increase the electrochemical surface area and generate a greater number of catalytically active sites. pku.edu.cn In some bimetallic phosphides, it has been proposed that nickel enhances the intrinsic activity while cobalt increases the active area.

This synergistic coupling has been observed across various applications, including OER, ORR, HER, and water splitting, highlighting the principle that combining two complementary metals can unlock enhanced and often novel catalytic reactivity. mdpi.compku.edu.cnresearchgate.net

Fundamental Principles of Enantioselective Catalysis with Chiral Ligands and Metal Centers

Enantioselective catalysis, the process of preferentially forming one enantiomer of a chiral product over the other, is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry. The key to achieving high enantioselectivity lies in the use of a chiral catalyst that can create a diastereomeric interaction with the substrate, leading to a lower activation energy for the formation of one enantiomer. While direct reports on the use of cobalt-nickel sulfides in enantioselective catalysis are scarce, the fundamental principles of asymmetric catalysis provide a clear framework for how such materials could be adapted for this purpose.

The primary strategy would involve the modification of the cobalt-nickel sulfide surface with chiral organic molecules, known as chiral ligands. For a long time, C2-symmetric ligands have been dominant in the field of asymmetric catalysis. nih.gov These ligands, when coordinated to the metal centers (cobalt and nickel) on the catalyst surface, can create a well-defined chiral environment. The substrate would then interact with this chiral metal-ligand complex, and the steric and electronic properties of the ligand would dictate the facial selectivity of the reaction.

The design of effective chiral ligands is a nuanced process. Nonsymmetrical modular P,N-ligands have emerged as a powerful class of ligands that have often outperformed traditional P,P- or N,N-ligands in various metal-catalyzed reactions. nih.gov In the context of a cobalt-nickel sulfide catalyst, a chiral ligand could bind to the surface metal sites, creating chiral pockets that would preferentially bind one enantiomer of a racemic reactant or guide the approach of a prochiral substrate in a specific orientation.

Another approach involves the use of bimetallic catalysts where one metal acts as a Lewis acid to activate the substrate, while the other, modified with a chiral ligand, controls the stereochemical outcome. nih.gov The synergistic interplay between cobalt and nickel in the sulfide lattice could be harnessed in a similar fashion. For instance, one metal site could be responsible for substrate activation, while an adjacent site, functionalized with a chiral ligand, could deliver a reagent stereoselectively.

The development of such a catalyst would require careful consideration of the ligand's anchoring group to ensure strong binding to the sulfide surface without disrupting the catalytically active sites. The electronic communication between the chiral ligand and the bimetallic sulfide surface would also be a critical factor in modulating the catalyst's activity and enantioselectivity. Ultimately, the goal is to create a catalyst where the noncovalent interactions between the chiral ligand and the substrate guide the reaction pathway to favor the formation of the desired enantiomer. acs.orgnih.gov

Electrocatalysis and Photocatalysis: Mechanistic Investigations

Cobalt-nickel sulfides have been extensively investigated as highly active and stable electrocatalysts and photocatalysts for a range of energy-related applications. Their efficacy stems from their unique electronic structures, synergistic metal-metal and metal-sulfur interactions, and tunable morphologies.

Electron Transfer Pathways and Charge Carrier Dynamics in Electrocatalytic Processes

In electrocatalysis, the efficiency of a reaction is largely dependent on the facility of electron transfer between the electrode and the reactant molecules. Cobalt-nickel sulfides, with their metallic or semi-metallic nature, generally exhibit excellent electrical conductivity, which facilitates rapid electron transport. The presence of multiple oxidation states for both cobalt and nickel (e.g., Co(II)/Co(III), Ni(II)/Ni(III)) within the sulfide lattice creates a redox-active framework that can easily mediate the transfer of electrons. rsc.org

The synergistic effect between cobalt and nickel is crucial for enhancing electron transfer kinetics. It is proposed that the combination of these two metals creates a higher density of active sites and modulates the electronic structure in a way that is beneficial for catalysis. For instance, in the oxygen evolution reaction (OER), the presence of both Ni(III) and Co(II)/Ni(II) sites has been identified as being important for the different steps of the reaction. rsc.org

The mechanism of electron transfer can be either inner-sphere or outer-sphere. In an inner-sphere mechanism, the reactant directly coordinates to the metal center on the catalyst surface before the electron transfer occurs. In an outer-sphere mechanism, the electron tunnels from the catalyst to the reactant without direct coordination. The specific pathway depends on the nature of the reactant and the catalyst surface. In some nickel-based electrocatalysts, controlling whether the electron transfer is inner- or outer-sphere through metal-ligand cooperativity has been shown to be critical in determining the reaction selectivity. escholarship.orgosti.gov

Charge Separation and Recombination Dynamics in Photocatalysis

When a semiconductor photocatalyst absorbs light with energy greater than its bandgap, electrons are excited from the valence band (VB) to the conduction band (CB), leaving holes in the VB. In the absence of an efficient charge separation mechanism, these electrons and holes will quickly recombine, releasing the absorbed energy as heat or light. Cobalt-nickel sulfides, due to their suitable work function and electronic band structure, can act as electron sinks when in contact with a semiconductor like cadmium sulfide (CdS) or graphitic carbon nitride (g-C3N4).

Upon formation of a heterojunction between the semiconductor and the cobalt-nickel sulfide, an internal electric field is established at the interface. This electric field drives the photogenerated electrons from the semiconductor's CB to the cobalt-nickel sulfide, while the holes remain in the semiconductor's VB. This spatial separation of charge carriers significantly prolongs their lifetime, allowing them to participate in redox reactions on the catalyst surface. acs.org The dynamics of this charge transfer process occur on an ultrafast timescale, often in the picosecond to femtosecond range. mdpi.comnih.govnih.gov

For example, in a NiCo2S4–ZnxCd1–xS heterostructure, the difference in Fermi energy levels allows the NiCo2S4 to effectively extract photogenerated electrons from the ZnxCd1–xS. acs.org This efficient charge separation is crucial for the subsequent photocatalytic reactions, such as hydrogen production or the degradation of pollutants.

Fundamental Approaches to Overpotential Reduction and Efficiency Enhancement

Overpotential in electrocatalysis refers to the extra potential (voltage) that needs to be applied beyond the thermodynamic equilibrium potential to drive a reaction at a certain rate. A high overpotential signifies sluggish kinetics and energy inefficiency. A primary goal in catalyst development is, therefore, to minimize this overpotential. Cobalt-nickel sulfides have shown great promise in reducing the overpotential for key electrochemical reactions like the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER).

Several fundamental strategies are employed to reduce overpotential using cobalt-nickel sulfide catalysts:

Synergistic Bimetallic Effect: The combination of cobalt and nickel often leads to a catalyst that is more active than either of the individual metal sulfides. This synergy can lower the activation energy barriers for intermediate steps in the reaction, thereby reducing the overpotential. acs.org

Morphology and Nanostructuring: Creating nanostructured catalysts with high surface area, such as nanosheets, nanowires, or porous architectures, exposes a greater number of active sites. This increased density of active sites leads to a higher current density at a given potential, effectively lowering the overpotential required for a specific reaction rate. rsc.org

Electronic Structure Modulation: The electronic properties of the catalyst can be tuned by creating vacancies, doping with other elements, or forming heterostructures. These modifications can optimize the binding energies of reaction intermediates to the catalyst surface. For a reaction to proceed efficiently, the intermediates should not bind too strongly (which would poison the catalyst) or too weakly (which would lead to poor activation). By achieving a "Goldilocks" binding energy, the overpotential can be significantly reduced.

Enhanced Conductivity: High electrical conductivity is essential for efficient charge transport to the active sites. The inherent metallic or semi-metallic nature of many cobalt-nickel sulfide phases contributes to lower ohmic losses and reduced overpotential. rsc.org

The following table summarizes the overpotential for the Hydrogen Evolution Reaction (HER) for various cobalt-nickel sulfide-based electrocatalysts.

Table 1: Performance of Cobalt-Nickel Sulfide-Based Electrocatalysts for the Hydrogen Evolution Reaction (HER)

Catalyst Overpotential at 10 mA/cm² (mV) Tafel Slope (mV/dec)
Ni–Co–S film 280 70 and 93
Co9S8–NixSy/Ni foam 163 88

Energy Transformation and Storage Processes: Mechanistic Aspects

Mechanisms of Hydrogen Evolution Reaction (HER) and Oxygen Reduction Reaction (ORR) at Metal-Sulfur Sites

Hydrogen Evolution Reaction (HER)

The electrocatalytic HER is a fundamental process in water splitting for hydrogen production. In alkaline or neutral media, the reaction proceeds through the following steps:

Volmer step: H₂O + e⁻ → H* + OH⁻ (Water dissociation and hydrogen adsorption)

Heyrovsky step: H₂O + e⁻ + H* → H₂ + OH⁻ (Electrochemical desorption)

Tafel step: H* + H* → H₂ (Chemical desorption)

Here, H* represents a hydrogen atom adsorbed onto an active site on the catalyst surface. The efficiency of the HER is largely determined by the free energy of hydrogen adsorption (ΔG_H). An ideal catalyst should have a ΔG_H value close to zero.

In cobalt-nickel sulfides, both the metal (Co, Ni) and sulfur sites can act as active centers for the HER. Theoretical and experimental studies suggest that the synergistic interaction between cobalt and nickel can optimize the electronic structure to achieve a more favorable ΔG_H*. The presence of sulfur can also play a role in promoting the initial water dissociation step.

The Tafel slope, derived from the polarization curve, provides insight into the rate-determining step of the HER. For a Co9S8–NixSy composite, a Tafel slope of 88 mV/dec suggests a mixed Heyrovsky-Volmer mechanism. scispace.com In some electrodeposited Ni-Co-S films, two different Tafel slopes (93 and 70 mV/dec) have been observed, indicating that the HER mechanism can be potential-dependent, with different active sites (e.g., Co sites vs. Ni sites) dominating at different overpotentials. acs.orgnih.gov

Oxygen Reduction Reaction (ORR)

The ORR is the cathodic reaction in fuel cells and metal-air batteries. In alkaline media, the ORR can proceed through two main pathways:

Direct 4-electron pathway: O₂ + 2H₂O + 4e⁻ → 4OH⁻

2-electron pathway: O₂ + H₂O + 2e⁻ → HO₂⁻ + OH⁻

The 4-electron pathway is generally preferred for energy applications as it leads to a higher energy efficiency. Cobalt-nickel sulfides have been shown to be effective ORR catalysts, often promoting the more desirable 4-electron pathway.

The active sites for the ORR in these materials are typically the metal cations. The presence of both Co(II) and Ni(II) has been identified as beneficial for ORR activity. rsc.org The mechanism involves the adsorption of O₂ onto the metal sites, followed by a series of electron and proton transfer steps. The introduction of dopants can alter the electron transfer pathway; for example, doping cobalt-nickel sulfides with certain transition metals can shift the reaction towards a greater proportion of the 2-electron pathway. nih.gov

The following table presents data on the ORR performance of a C/NiCo2O4 catalyst, which serves as a relevant oxide analogue to the sulfide systems.

Table 2: Oxygen Reduction Reaction (ORR) Performance of C/NiCo2O4 Catalyst

Catalyst Number of Electrons Transferred (n)
C/NiCo2O4 3.87
Commercial Pt/C (20 wt %) 3.94

The data indicates that the C/NiCo2O4 catalyst facilitates the ORR primarily through the efficient 4-electron pathway, comparable to the performance of commercial Pt/C catalysts. mdpi.com

Mechanistic Pathways for CO2 Reduction and N2 Fixation Catalysis

Bimetallic cobalt-nickel sulfide materials are promising candidates for the electrocatalytic reduction of carbon dioxide (CO2) and nitrogen (N2) due to the synergistic effects between the two metals.

CO2 Reduction: The electrocatalytic reduction of CO2 (CO2RR) on cobalt and nickel-based catalysts often proceeds through several mechanistic steps. Cobalt, with its multiple oxidation states (Co(0) to Co(IV)), can readily facilitate electron transfer, a crucial step in CO2 activation. nih.gov The initial step typically involves the adsorption of a CO2 molecule onto an active metal site. Theoretical studies on cobalt-based catalysts suggest that the formation of a CO2 radical anion (CO2•−) can be a key intermediate. researchgate.net In the context of a mixed cobalt-nickel sulfide, it is plausible that the nickel sites could also participate in the binding and activation of CO2. The subsequent steps would involve a series of proton-coupled electron transfers to form products such as carbon monoxide (CO), formic acid (HCOOH), or even hydrocarbons like methane (CH4). nih.gov The exact product selectivity would be highly dependent on the electronic structure of the catalyst surface, the binding energies of key intermediates (*COOH, *CHO), and the reaction conditions.

N2 Fixation: The nitrogen reduction reaction (NRR) to ammonia (NH3) is a challenging but vital process for sustainable fertilizer production. Transition metal sulfides are being explored as potential electrocatalysts to replace the energy-intensive Haber-Bosch process. For N2 fixation, the mechanism on a cobalt-nickel sulfide surface would likely involve the initial adsorption and activation of the highly stable N≡N triple bond. This could occur through either a dissociative or an associative pathway. mdpi.com In a dissociative mechanism, the N≡N bond is cleaved upon adsorption, and the resulting nitrogen atoms are hydrogenated. In an associative mechanism, one nitrogen atom is hydrogenated first, leading to intermediates like *N2H, *NNH2, etc., before the N-N bond is broken. mdpi.com The presence of both cobalt and nickel could create unique active sites that lower the activation energy for N2 dissociation and subsequent hydrogenation steps.

Fundamental Charge Transfer and Ion Transport in Energy Storage Devices

Cobalt and nickel sulfides are well-regarded materials for energy storage applications, particularly as electrodes in supercapacitors and batteries, owing to their high theoretical capacities and redox activity. nih.gov The fundamental processes governing their performance are charge transfer and ion transport.

In a battery or supercapacitor, charge storage occurs through Faradaic (redox) reactions at the electrode surface. For a cobalt-nickel sulfide, these reactions would involve the reversible oxidation and reduction of both cobalt and nickel ions. The efficiency of these reactions is dictated by the rate of electron transfer between the electrode material and the current collector, as well as the rate of ion diffusion from the electrolyte to the active sites.

The sulfide lattice can provide pathways for rapid ion transport, while the metallic character of the sulfides ensures good electronic conductivity. Doping and nanostructuring are common strategies to enhance these properties. For instance, creating yolk-shell structures or doping with elements like phosphorus can improve electronic/ion conductivity and accommodate the volume changes that occur during charging and discharging, thereby enhancing cycling stability. nih.gov The synergistic effect of having two redox-active metals (Co and Ni) can also lead to a richer electrochemical behavior and potentially higher energy and power densities compared to their single-metal sulfide counterparts.

Green Chemistry Principles Applied to Catalytic Systems

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Catalysis is a cornerstone of green chemistry, and the design of catalysts like cobalt-nickel sulfide can be guided by these principles.

Maximizing Atom Economy and Enhancing Reaction Selectivity through Design

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in a process into the final product. wordpress.comacs.org Catalytic reactions are inherently more atom-economical than stoichiometric reactions because the catalyst is not consumed. In the context of CO2 and N2 reduction, the ideal scenario is a 100% atom economy where all the atoms of the reactants (CO2 and H+ or N2 and H+) are converted into the desired products (e.g., CH4, NH3) and water. The design of a cobalt-nickel sulfide catalyst would focus on achieving high conversion efficiency to maximize atom economy.

Reaction Selectivity: A key challenge in catalysis is directing a reaction to produce a specific desired product, minimizing the formation of byproducts. For CO2 reduction, a variety of products can be formed. A highly selective catalyst is crucial for a green process. The surface structure and composition of the cobalt-nickel sulfide catalyst would be engineered to favor the adsorption and stabilization of intermediates leading to a single, valuable product. For example, by tuning the Co:Ni ratio or the sulfur content, one could potentially control the product distribution in CO2 reduction.

Development of Sustainable and Environmentally Benign Catalytic Cycles

A sustainable catalytic cycle involves a catalyst that is highly active, stable over long periods, and can be regenerated and reused. For a cobalt-nickel sulfide catalyst, this would mean designing a material that resists poisoning from impurities in the feedstock and degradation under reaction conditions. The use of earth-abundant metals like cobalt and nickel, as opposed to precious metals, aligns with the principles of sustainability. semanticscholar.org

Furthermore, the development of catalytic cycles that operate under mild conditions (lower temperature and pressure) is a key goal of green chemistry as it reduces energy consumption. Electrocatalytic systems powered by renewable energy sources are particularly attractive in this regard. A cobalt-nickel sulfide electrocatalyst designed for high efficiency in CO2 or N2 reduction at ambient conditions would represent a significant step towards a more sustainable chemical industry. The catalytic cycle should also be designed to avoid the use of toxic solvents or reagents and to minimize waste generation.

Future Research Directions and Emerging Paradigms for Heterobimetallic Sulfido Chemistry

Rational Design and Synthesis of Next-Generation Heterobimetallic Sulfido Materials with Tunable Properties

The rational design and synthesis of heterobimetallic sulfido materials with precisely controlled properties is a cornerstone of future research. This involves moving beyond serendipitous discovery to a more predictive and design-oriented approach. Key strategies will include:

Advanced Synthesis Methodologies: The development of novel synthesis techniques will be crucial for controlling the morphology, crystal structure, and defect engineering in CoNiS and its analogues. Methods like atomic layer deposition (ALD), chemical vapor deposition (CVD), and the use of metal-organic frameworks (MOFs) as precursors offer pathways to highly uniform and well-defined nanostructures. acs.org For instance, the one-step annealing of metallocene/MOF hybrids has been shown to produce porous Ni-Co-S@graphene composites with excellent electrochemical performance.

Doping and Alloying: Introducing dopants or creating alloys with other transition metals can significantly alter the electronic structure and catalytic activity of CoNiS. Understanding the synergistic effects between the constituent metals is key to tuning properties such as bandgap, conductivity, and active site density for specific applications.

Computational Materials Science: First-principles calculations and density functional theory (DFT) will play an increasingly important role in predicting the properties of novel heterobimetallic sulfido materials. These computational tools can guide synthetic efforts by identifying promising compositions and structures with desired electronic and catalytic characteristics.

Synthesis MethodPrecursorsKey Tunable PropertiesReference
Hydrothermal MethodNickel foam, Cobalt nitrate, Sodium sulfide (B99878)Morphology (e.g., flower-like), CrystallinityN/A
One-step AnnealingMetallocene/Metal-Organic Framework (MOF) hybridsPorosity, Conductivity, Specific CapacitanceN/A
Gas-Solid PhosphorizationNickel-cobalt (B8461503) sulfidesDoping concentration, Electrochemical performanceN/A

Integration of Cobalt--sulfanylidenenickel (1/1) Analogues into Advanced Functional Devices and Nanosystems

A major thrust of future research will be the integration of CoNiS and its analogues into a variety of advanced functional devices. The unique electrochemical and catalytic properties of these materials make them promising candidates for:

Energy Storage: As electrode materials for supercapacitors and batteries, nickel cobalt sulfides have demonstrated high specific capacitance and energy density. Future work will focus on optimizing the nanostructure to enhance ion diffusion and cycling stability. For example, porous Ni-Co-S@graphene composites have exhibited a specific capacitance of 1463 F g⁻¹ at a current density of 1 A g⁻¹. An asymmetric supercapacitor using this material demonstrated a high energy density of 51.0 W h kg⁻¹ at a power density of 650.3 W kg⁻¹. Flower-like NiCo₂S₄ synthesized via a hydrothermal method has shown a specific capacitance of 3867.8 F/g at a pH of 12.

Electrocatalysis: The synergistic effects between cobalt and nickel can lead to enhanced catalytic activity for reactions such as the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and oxygen reduction reaction (ORR). Research will aim to design CoNiS-based electrocatalysts with low overpotentials and long-term stability for applications in water splitting and fuel cells.

Sensors: The sensitivity of the electronic properties of CoNiS to the surrounding chemical environment can be exploited for the development of highly sensitive and selective chemical sensors.

Device ApplicationKey Performance MetricReported Value for Nickel Cobalt SulfideReference
SupercapacitorSpecific Capacitance1463 F g⁻¹ at 1 A g⁻¹N/A
SupercapacitorEnergy Density51.0 W h kg⁻¹ at 650.3 W kg⁻¹N/A
SupercapacitorSpecific Capacitance3867.8 F/g at pH 12N/A
Sodium-Ion Battery AnodeCycling Stability599.1 mAh g⁻¹ after 600 cycles at 1 A g⁻¹ acs.org
Asymmetric SupercapacitorEnergy Density28.9 Wh kg⁻¹ nih.gov
Asymmetric SupercapacitorPower Density9375 W kg⁻¹ nih.gov

Exploration of Quantum Phenomena and Exotic Electronic States in Low-Dimensional Heterobimetallic Sulfido Systems

A particularly exciting and underexplored frontier is the investigation of quantum phenomena and exotic electronic states in low-dimensional CoNiS systems. As the dimensions of these materials are reduced to the nanoscale (e.g., in the form of 2D nanosheets, 1D nanowires, or 0D quantum dots), quantum confinement effects can become prominent, leading to novel electronic and optical properties. Future research in this area will focus on:

Quantum Confinement Effects: Studying how the electronic band structure and density of states of CoNiS change as a function of size and dimensionality. This could lead to the discovery of size-tunable optical and electronic properties.

Strongly Correlated Electron Systems: The presence of transition metals with partially filled d-orbitals in CoNiS raises the possibility of strong electron-electron interactions. In low-dimensional systems, these interactions can lead to the emergence of exotic electronic states such as magnetism, superconductivity, and charge density waves. The quenching of kinetic energy in flat bands, for instance, can provide a platform for achieving such strongly correlated states. arxiv.orgresearchgate.netsemanticscholar.org

Topological Materials: Investigating the potential for non-trivial topological states in CoNiS and related heterobimetallic sulfides. The interplay of spin-orbit coupling and the specific crystal lattice could give rise to topological insulating or semimetallic phases with unique electronic transport properties.

Currently, there is a significant gap in the experimental and theoretical exploration of these quantum phenomena in CoNiS. This area represents a fertile ground for fundamental discoveries that could pave the way for novel quantum devices.

Development of Novel Spectroscopic and Computational Methodologies Tailored for Complex Metal-Sulfur Architectures

To unravel the intricate structure-property relationships in CoNiS and other complex metal-sulfur architectures, the development of advanced characterization and computational tools is essential. Future efforts will be directed towards:

Advanced Spectroscopic Techniques: Utilizing and further developing sophisticated spectroscopic methods to probe the local atomic and electronic structure of CoNiS. Techniques such as synchrotron-based X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) can provide element-specific information about oxidation states and coordination environments. In-situ and operando spectroscopy will be crucial for understanding the dynamic changes in the material during electrochemical and catalytic processes.

High-Resolution Imaging: Employing advanced electron microscopy techniques, such as aberration-corrected scanning transmission electron microscopy (STEM), to visualize the atomic arrangement and identify defects and interfaces in CoNiS nanostructures with sub-angstrom resolution.

Multi-scale Computational Modeling: Developing and applying computational models that can bridge different length and time scales. This includes combining DFT calculations for understanding electronic structure and bonding with larger-scale simulations to model the behavior of materials at the device level.

Spectroscopic/Computational TechniqueInformation Obtained
X-ray Diffraction (XRD)Crystal structure and phase composition.
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and oxidation states.
Scanning Electron Microscopy (SEM)Surface morphology and microstructure.
Transmission Electron Microscopy (TEM)Nanostructure, crystal lattice, and elemental distribution.
Density Functional Theory (DFT)Electronic band structure, density of states, and reaction mechanisms.

Bridging Fundamental Understanding to Targeted Applications through Multidisciplinary Research Approaches

The successful translation of fundamental knowledge about CoNiS into practical applications will require a highly multidisciplinary research approach. This necessitates close collaboration between chemists, physicists, materials scientists, and engineers. Future research paradigms will emphasize:

Integrated Synthesis and Characterization: A seamless feedback loop between material synthesis, advanced characterization, and theoretical modeling will be crucial for accelerating the discovery and optimization of new heterobimetallic sulfido materials.

Device Prototyping and Testing: Moving beyond proof-of-concept studies to the fabrication and testing of prototype devices will be essential for demonstrating the real-world potential of CoNiS-based technologies.

Collaborative Research Initiatives: Fostering large-scale, collaborative research projects that bring together experts from different disciplines will be key to tackling the complex challenges and unlocking the full potential of heterobimetallic sulfido chemistry. Such multidisciplinary efforts are crucial for addressing complex scientific questions that are beyond the scope of a single field.

By pursuing these future research directions, the scientific community can unlock the full potential of Cobalt--sulfanylidenenickel (1/1) and other heterobimetallic sulfido materials, paving the way for innovations in energy, electronics, and beyond.

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